molecular formula C9H10FN B11762357 2-Fluoro-2,3-dihydro-1H-inden-5-amine

2-Fluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B11762357
M. Wt: 151.18 g/mol
InChI Key: WWRMIKSDIMHYLV-UHFFFAOYSA-N
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Description

2-Fluoro-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C9H10FN. It belongs to the class of indene derivatives, which are known for their diverse biological and chemical properties. This compound features a fluorine atom and an amine group attached to an indene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2,3-dihydro-1H-inden-5-amine typically involves the fluorination of an indene precursor followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The subsequent amination can be achieved using ammonia or amine derivatives in the presence of catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products:

    Oxidation: Formation of fluoroindenones or fluoroindene carboxylic acids.

    Reduction: Formation of fluoroindene alcohols or hydrocarbons.

    Substitution: Formation of substituted indenes with various functional groups.

Scientific Research Applications

2-Fluoro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The amine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 2-Fluoro-2,3-dihydro-1H-inden-1-amine
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine
  • 2,3-Dihydro-1H-inden-5-amine

Comparison: 2-Fluoro-2,3-dihydro-1H-inden-5-amine is unique due to the specific position of the fluorine atom and the amine group on the indene backbone. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For instance, the position of the fluorine atom can influence the compound’s electronic properties and its interaction with biological targets.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-fluoro-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10FN/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8H,3-4,11H2

InChI Key

WWRMIKSDIMHYLV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)F

Origin of Product

United States

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